Isopropyl-beta-galactopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

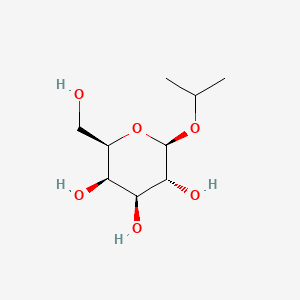

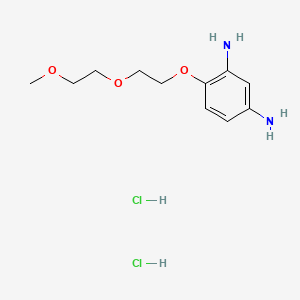

Isopropyl-beta-galactopyranoside is a molecular biology reagent commonly used as an inducer of protein expression in various experimental setups. This compound is a molecular mimic of allolactose, a lactose metabolite that triggers the transcription of the lac operon . It is particularly valuable in research involving gene expression and protein production.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-beta-galactopyranoside typically involves the reaction of D-galactose with isopropyl mercaptan in the presence of acetic anhydride and potassium acetate . The reaction is carried out at temperatures ranging from 75 to 85 degrees Celsius for 24 to 48 hours. After the reaction, the mixture is cooled, and methylene dichloride and water are added. The mixture is then stirred, allowed to stand, and cooled to room temperature. Subsequent steps involve the addition of sodium carbonate, dilution with water, stirring, drying, refluxing, and distillation. Finally, the product is crystallized, filtered, and dried to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are scaled up to accommodate larger quantities. The use of acetic anhydride, D-galactose, and isopropyl mercaptan as raw materials, along with potassium acetate as a catalyst, ensures high yield and stable quality .

Chemical Reactions Analysis

Types of Reactions: Isopropyl-beta-galactopyranoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It does not undergo oxidation or reduction reactions under standard laboratory conditions .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include acetic anhydride, potassium acetate, and isopropyl mercaptan . The reaction conditions typically involve temperatures between 75 to 85 degrees Celsius and reaction times ranging from 24 to 48 hours .

Major Products Formed: The major product formed from the synthesis of this compound is the compound itself, which is used as an inducer in various molecular biology experiments .

Scientific Research Applications

Isopropyl-beta-galactopyranoside is widely used in scientific research, particularly in molecular biology and biochemistry. It is used as an inducer of gene expression, allowing researchers to control the production of specific proteins in bacterial cultures . This compound is also used in blue-white screening, a technique for identifying recombinant bacterial colonies . Additionally, it plays a crucial role in protein overexpression and purification, making it an essential tool in the study of protein function and structure .

Mechanism of Action

Isopropyl-beta-galactopyranoside functions by binding to the lac repressor and releasing it from the lac operator in an allosteric manner . This action allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase . Unlike allolactose, this compound is not hydrolyzable by the cell, ensuring that its concentration remains constant during experiments . The compound can enter cells through lactose permease at low concentrations or independently at higher concentrations .

Comparison with Similar Compounds

Similar Compounds:

- Allolactose

- 1-beta-D-galactopyranosyl-2-methylpropane

Uniqueness: Isopropyl-beta-galactopyranoside is unique in its ability to induce gene expression without being metabolized by the cell . This stability makes it a preferred choice for experiments requiring consistent inducer concentrations. In comparison, allolactose, a natural inducer, is hydrolyzed by the cell, leading to variable concentrations . The C-glycoside analogue, 1-beta-D-galactopyranosyl-2-methylpropane, has also been identified as an inducer but is less effective than this compound .

Properties

CAS No. |

55508-29-7 |

|---|---|

Molecular Formula |

C9H18O6 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-propan-2-yloxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H18O6/c1-4(2)14-9-8(13)7(12)6(11)5(3-10)15-9/h4-13H,3H2,1-2H3/t5-,6+,7+,8-,9-/m1/s1 |

InChI Key |

UOEFDXYUEPHESS-QMGXLNLGSA-N |

Isomeric SMILES |

CC(C)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(C)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate](/img/structure/B12679607.png)

![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)